molecular formula C17H19N3O2 B2426057 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]pyrimidine CAS No. 2418668-23-0

4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]pyrimidine

Cat. No. B2426057
M. Wt: 297.358
InChI Key: YVFROHNOBLRZLX-UHFFFAOYSA-N
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Description

The compound “4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]pyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also has a phenoxy group and a cyclobutylaziridin-2-yl methoxy group attached to it.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine derivatives can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. For example, the presence of polar groups could increase its solubility in polar solvents.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Like all chemicals, it should be handled with care to avoid exposure. Its toxicity could be assessed through various tests .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. It could also involve studying its interactions with various biological targets to better understand its mechanism of action .

properties

IUPAC Name

4-[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-13(4-1)20-10-14(20)11-21-15-5-2-6-16(9-15)22-17-7-8-18-12-19-17/h2,5-9,12-14H,1,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFROHNOBLRZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC(=CC=C3)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]pyrimidine

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